molecular formula C10H9ClO3 B1586868 Methyl 3-(3-chlorophenyl)-3-oxopropanoate CAS No. 632327-19-6

Methyl 3-(3-chlorophenyl)-3-oxopropanoate

Cat. No. B1586868
M. Wt: 212.63 g/mol
InChI Key: MDZSDWBDIPJXKR-UHFFFAOYSA-N
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Description

Methyl 3-(3-chlorophenyl)-3-oxopropanoate, also known as MCPP, is a synthetic compound that is used in various scientific and industrial applications. It is a white, odorless, crystalline solid with a melting point of 130°C. MCPP is a derivative of propanoic acid and is used in a variety of lab experiments, industrial processes, and as an intermediate in the synthesis of other compounds.

Scientific Research Applications

Synthesis Applications

Methyl 3-(3-chlorophenyl)-3-oxopropanoate and its derivatives show diverse applications in synthesis. For instance, the Meerwein reaction has been used to prepare methyl 3-aryl-2-bromo-2-chloropropanoates, which serve as starting materials for creating substituted 3-hydroxythiophenes, a compound type otherwise challenging to synthesize through other routes (Ostapiuk et al., 2021). Additionally, novel metal complexes derived from methyl-3-(4-chlorophenyl)-3-hydroxy-2,2-dimethylpropanoate derivatives have shown potential as CDK8 kinase inhibitors in anti-tumor activities, highlighting their significance in medicinal chemistry (Aboelmagd et al., 2021).

Photochemical Reactions

This compound is also essential in photochemical reactions. A study demonstrated that methyl 3-(o-alkylphenyl)-2,2-dimethyl-3-oxopropanoates undergo different reactions when exposed to light in various solvents, producing benzocyclobutenols and 3-oxonaphthalenones (Saito et al., 1998). This variability underscores the compound's utility in diverse photochemical applications.

Electrophysical Properties

The electrophysical properties of methyl 3-oxo-3-(2,4,6-trimethoxyphenyl)propanoate, a related compound, have been investigated, particularly in its conjugate with fullerene C60. Such studies are crucial for understanding the redox properties of these conjugates, which can be applied in materials science and nanotechnology (Torosyan et al., 2015).

Anticancer Research

In the realm of anticancer research, derivatives of methyl 3-(4-chlorophenyl)-3-hydroxy-2,2-dimethylpropanoate have been synthesized and shown to selectively inhibit the proliferation of colon cancer cells. This highlights its potential in developing new cancer therapies (Rayes et al., 2020).

Heterocyclic Synthesis

The compound's utility extends to heterocyclic synthesis, where it is used to form various heterocycles with a cyclopropyl substituent, demonstrating its versatility in creating structurally diverse compounds(Pokhodylo et al., 2010).

Safety And Hazards

The safety data sheet for a related compound, “Methyl 3-chlorophenylacetate”, indicates that it causes skin irritation, serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

methyl 3-(3-chlorophenyl)-3-oxopropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9ClO3/c1-14-10(13)6-9(12)7-3-2-4-8(11)5-7/h2-5H,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDZSDWBDIPJXKR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC(=O)C1=CC(=CC=C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9ClO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90374045
Record name methyl 3-(3-chlorophenyl)-3-oxopropanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90374045
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 3-(3-chlorophenyl)-3-oxopropanoate

CAS RN

632327-19-6
Record name methyl 3-(3-chlorophenyl)-3-oxopropanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90374045
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 632327-19-6
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
P Borowiecki, M Bretner - Tetrahedron: Asymmetry, 2013 - Elsevier
Two series (para- and meta-substituted) of racemic methyl esters of 3-aryl-3-hydroxypropionic acid were prepared after which the enantiomers were separated by an enzyme-catalyzed …
Number of citations: 22 www.sciencedirect.com
MJ Sandridge, BD McLarney… - The Journal of …, 2017 - ACS Publications
A Bi(OTf) 3 -catalyzed ring-opening cyclization of (hetero)aryl cyclopropyl carbinols to form α-alkylidene-γ-butyrolactones (ABLs) is reported. This transformation represents different …
Number of citations: 7 pubs.acs.org
J Ann, HS Kim, SA Thorat, H Kim, HJ Ha… - Journal of medicinal …, 2019 - ACS Publications
Paradoxically, some TRPV1 agonists are, at the organismal level, both nonpungent and clinically useful as topical analgesics. Here, we describe the scaled-up synthesis and …
Number of citations: 27 pubs.acs.org

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